6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone
Overview
Description
“6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C12H13N3OS . It has been studied for its potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one oxygen atom. The ring also contains a thioether group (a sulfur atom connected to an alkyl or aryl group) and an amino group .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 247.32 g/mol . Other properties such as boiling point and solubility are not specified in the sources I found .Scientific Research Applications
Antiviral Research
One significant application of derivatives of 6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone is in antiviral research. Studies have found that certain derivatives, specifically those acting as non-nucleoside inhibitors of HIV-1 revertase, exhibit notable antiviral activity. These compounds, including variations with 2,6-dihalobenzyl and 1-naphthylmethyl groups, have been synthesized and tested for their effectiveness against HIV-1 and cytotoxicity (Navrotskii, 2004).
Synthesis of Pyrimidinone Derivatives
Research into the synthesis of various pyrimidinone derivatives, which includes this compound, has been extensive. These studies focus on creating compounds with potential pharmaceutical applications, such as antimicrobial agents. An example is the synthesis of 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone and its testing for antimicrobial efficacy (Kelley & McLean, 1981).
Chemical Modification for Drug Development
Modifying the chemical structure of pyrimidinones, including this compound, is a key research area. Studies focus on creating novel compounds with improved pharmacological properties. For instance, the design and synthesis of compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, potentially useful as antitumor agents, is a notable application (Gangjee et al., 2005).
Structural Analysis and Tautomerism
Studies have also been conducted on the molecular structure and tautomerism of pyrimidinone derivatives. Investigations into the structural aspects of these compounds provide insights essential for drug design and development (Craciun et al., 1998).
Antitumor Research
Research into antitumor properties of pyrimidinone derivatives, including this compound, has shown promise. The synthesis of specific derivatives as inhibitors of enzymes essential for tumor growth and as potential antitumor agents is a key focus area (Gangjee et al., 2004).
Mechanism of Action
Target of Action
A related compound, 6-amino-4-hydroxy-2-thio-pyrimidine, has been studied for its anticonvulsant activity . The targets for this compound include GABA A, GABA AT, Carbonic Anhydrase II, and NMDA receptors . These receptors play crucial roles in the nervous system, influencing neuronal excitability and synaptic transmission.
Mode of Action
The related compound mentioned above has shown affinity to the aforementioned receptors, suggesting a possible mechanism for anticonvulsant action
Pharmacokinetics
The related compound’s anticonvulsant activity was evaluated using the admet method , suggesting that similar methods could be used to study the pharmacokinetics of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one.
Result of Action
The related compound has shown its ability to prevent lethality, reduce the number and severity of seizures, as well as to increase latency period
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to competitive inhibition and subsequent modulation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, resulting in altered metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the context. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings underscore the importance of dosage optimization in the application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and fluxes. These interactions can have downstream effects on cellular processes, including DNA synthesis and repair, energy production, and signal transduction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. For instance, the compound may be actively transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern is crucial for its biological effects .
Properties
IUPAC Name |
4-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSUAADGPAKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352667 | |
Record name | ST50197866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166751-33-3 | |
Record name | ST50197866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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